molecular formula C20H24N2O2 B565133 N,N'-Diphenylsuberamide-d10 CAS No. 1215634-35-7

N,N'-Diphenylsuberamide-d10

Cat. No.: B565133
CAS No.: 1215634-35-7
M. Wt: 334.485
InChI Key: QOSWSNDWUATJBJ-QQJQIFQQSA-N
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Description

N,N'-Diphenylsuberamide-d10 (CAS: 14354-86-0) is a deuterated derivative of N,N'-Diphenylsuberamide, where ten hydrogen atoms are replaced with deuterium. Its molecular formula is C20H14D10N2O2, with a molecular weight of approximately 334.42 g/mol . This compound is primarily utilized as an internal standard in analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) due to its isotopic purity, which minimizes signal interference . The "suberamide" core refers to the eight-carbon aliphatic chain (derived from suberic acid) linking two phenyl-substituted amide groups, distinguishing it from shorter-chain or aromatic-backbone analogs.

Properties

CAS No.

1215634-35-7

Molecular Formula

C20H24N2O2

Molecular Weight

334.485

IUPAC Name

N,N/'-bis(2,3,4,5,6-pentadeuteriophenyl)octanediamide

InChI

InChI=1S/C20H24N2O2/c23-19(21-17-11-5-3-6-12-17)15-9-1-2-10-16-20(24)22-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2,(H,21,23)(H,22,24)/i3D,4D,5D,6D,7D,8D,11D,12D,13D,14D

InChI Key

QOSWSNDWUATJBJ-QQJQIFQQSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2

Synonyms

N1,N8-Diphenyl-octanediamide-d10; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares N,N'-Diphenylsuberamide-d10 with structurally related diamides and deuterated analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C20H14D10N2O2 334.42 14354-86-0 Aliphatic 8-carbon chain, deuterated
N,N′-Dimethylphthalamide C10H12N2O2 192.22 19532-98-0 Phthalic acid backbone, dimethyl groups
N,N'-Diphenylurea-d10 C13H2D10N2O 222.31 - Urea core, deuterated phenyl groups
N,N'-Diphenylbenzidine C24H20N2 336.44 531-91-9 Biphenyl aromatic diamine structure
Key Observations:
  • Backbone Differences: this compound features a flexible aliphatic chain, enhancing solubility in non-polar solvents compared to rigid aromatic analogs like N,N′-Dimethylphthalamide (phthalic acid-derived) . N,N'-Diphenylbenzidine contains a conjugated biphenyl structure, enabling applications in electroluminescent materials due to electron delocalization .
  • Deuterium Substitution :

    • Deuterated analogs (e.g., this compound and N,N'-Diphenylurea-d10) exhibit isotopic shifts in NMR (e.g., ~0.1–0.3 ppm for deuterium) and reduced interference in MS, making them critical for quantitative analysis .

Functional and Application Comparison

Compound Primary Applications Key Advantages Limitations
This compound - Internal standard in MS/NMR
- Polymer crosslinking studies
High isotopic purity, stable aliphatic chain Limited solubility in polar solvents
N,N′-Dimethylphthalamide - Organic synthesis precursor
- Polymer additives
Low molecular weight, cost-effective Limited thermal stability
N,N'-Diphenylurea-d10 - Isotopic labeling
- Drug metabolism studies
Strong hydrogen-bonding capacity Susceptibility to hydrolysis
N,N'-Diphenylbenzidine - Electroluminescent materials
- Dye synthesis
Conjugated structure for electron transport Potential carcinogenicity concerns
Research Findings:
  • Solubility and Stability :

    • This compound’s aliphatic chain confers higher hydrophobicity compared to N,N′-Dimethylphthalamide, making it suitable for lipid-rich matrices .
    • N,N'-Diphenylbenzidine’s aromatic structure enables fluorescence quenching in optoelectronic devices but raises toxicity concerns .
  • Analytical Utility :

    • Deuterated compounds like this compound demonstrate >99% isotopic enrichment , critical for trace analysis in biological samples .

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